

Introduction: The Significance of 4-Phenoxyphenylacetic Acid

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Compound of Interest

Compound Name: **4-Phenoxyphenylacetic acid**

Cat. No.: **B134063**

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4-Phenoxyphenylacetic acid (CAS No: 6328-74-1) is a diaryl ether and carboxylic acid derivative that serves as a highly versatile building block in organic synthesis.^{[1][2]} Its unique molecular architecture, featuring a phenoxy group attached to a phenylacetic acid moiety, imparts desirable physicochemical properties that make it a valuable precursor in diverse fields. It is particularly recognized for its role as a key intermediate in the synthesis of pharmaceuticals, notably anti-inflammatory agents and analgesics, as well as in the development of agrochemicals and specialty polymers.^{[1][2][3]} Understanding its structure and analytical profile is paramount for its effective utilization and for the development of novel molecules with therapeutic potential.

Chemical Structure and Physicochemical Properties

The foundational step in characterizing any chemical entity is a thorough understanding of its structure and inherent properties.

IUPAC Name: 2-(4-phenoxyphenyl)acetic acid^[4] Molecular Formula: C₁₄H₁₂O₃^[4]

The structure consists of a central benzene ring substituted at positions 1 and 4 with an acetic acid group and a phenoxy group, respectively. This diaryl ether linkage is a key feature, influencing the molecule's conformation and reactivity.

Caption: Chemical structure of **4-Phenoxyphenylacetic acid**.

Table 1: Physicochemical Properties of **4-Phenoxyphenylacetic Acid**

Property	Value	Source
CAS Number	6328-74-1	[4]
Molecular Weight	228.24 g/mol	[4]
Appearance	Solid	
Melting Point	72-79 °C	
Boiling Point	382.3 ± 25.0 °C at 760 mmHg	[3]
Density	1.2 ± 0.1 g/cm³	[3]
SMILES	<chem>OC(=O)Cc1ccc(Oc2ccccc2)cc1</chem>	
InChI Key	VARVNFDGRLLCI-UHFFFAOYSA-N	

Synthesis Pathway: A Practical Approach

While numerous synthetic strategies exist for diaryl ethers, a common and straightforward laboratory-scale synthesis of **4-Phenoxyphenylacetic acid** involves the hydrolysis of its corresponding ester, methyl 2-(4-phenoxyphenyl)acetate.[5] This method is favored for its high yield and relatively simple work-up procedure. The underlying principle is a base-catalyzed saponification, where hydroxide ions act as a nucleophile, attacking the electrophilic carbonyl carbon of the ester.



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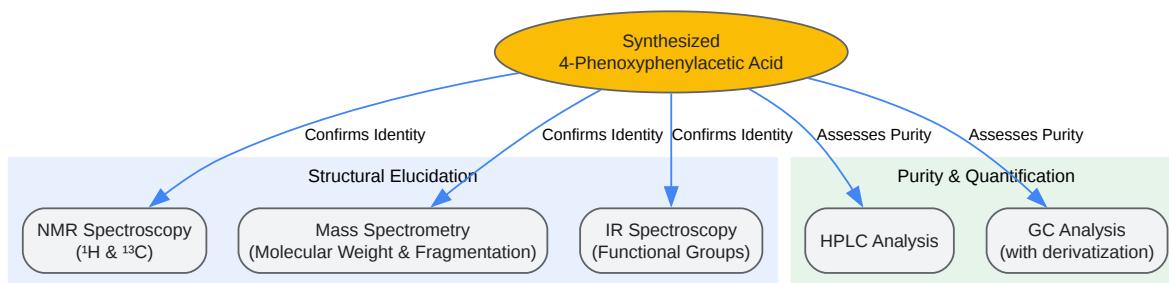
Caption: Workflow for the synthesis of **4-Phenoxyphenylacetic acid**.

Experimental Protocol: Hydrolysis of Methyl 2-(4-phenoxyphenyl)acetate[7]

- Dissolution: Dissolve methyl 2-(4-phenoxyphenyl)acetate (1 equivalent) in ethanol (approx. 20 mL per gram of ester).
- Saponification: To the stirred solution, add a 1N aqueous solution of sodium hydroxide (NaOH) (2 equivalents).
- Reaction: Continue stirring the mixture at room temperature for approximately 5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). The choice of room temperature is a trade-off between reaction rate and minimizing potential side reactions. The extended time allows for complete conversion without thermal degradation.
- Solvent Removal: Upon completion, concentrate the reaction mixture under reduced pressure to remove the ethanol.
- Acidification & Precipitation: To the remaining aqueous solution, add a 1N aqueous hydrochloric acid (HCl) solution until the pH is acidic (pH ~2). This protonates the carboxylate salt, causing the less soluble carboxylic acid to precipitate. This step is critical; slow addition while stirring ensures the formation of an easily filterable solid rather than an oil.
- Isolation: Collect the precipitated white solid by vacuum filtration, wash with cold water to remove inorganic salts, and dry under vacuum to yield pure **4-Phenoxyphenylacetic acid**.

Comprehensive Analytical Characterization

A multi-technique approach is essential for the unambiguous confirmation of structure and purity. The following methods form a self-validating system for the analysis of **4-Phenoxyphenylacetic acid**.



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Caption: A typical analytical workflow for **4-Phenoxyphenylacetic acid**.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation, providing detailed information about the carbon-hydrogen framework.

- **¹H NMR Spectroscopy:** This technique confirms the presence and connectivity of protons. Based on the structure and data from analogous compounds, the following signals are predicted for a spectrum recorded in CDCl₃:
 - δ 10-12 ppm (broad singlet, 1H): This signal corresponds to the acidic proton of the carboxylic acid group. Its broadness is due to hydrogen bonding and chemical exchange.
 - δ 6.8-7.4 ppm (multiplets, 9H): These signals represent the nine protons on the two aromatic rings. The complex splitting pattern arises from the various coupling interactions between adjacent protons. Protons on the phenoxy ring will have slightly different chemical shifts from those on the phenylacetic acid ring.
 - δ 3.6 ppm (singlet, 2H): This sharp singlet is characteristic of the methylene (-CH₂-) protons situated between the aromatic ring and the carbonyl group. It is a singlet because there are no adjacent protons to couple with.
- **¹³C NMR Spectroscopy:** This provides a count of unique carbon environments.

- $\delta \sim 178$ ppm: The carbonyl carbon of the carboxylic acid.
- $\delta \sim 115\text{-}158$ ppm: A series of signals corresponding to the 12 carbons of the two aromatic rings. The carbons attached to oxygen (C-O) will be downfield ($\sim 155\text{-}158$ ppm), while others will be in the typical aromatic region.
- $\delta \sim 40$ ppm: The methylene carbon (-CH₂-).

Protocol: NMR Sample Preparation

- Weigh approximately 10-15 mg of the dried **4-Phenoxyphenylacetic acid** sample.
- Transfer the sample to a clean, dry NMR tube.
- Add ~ 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its single deuterium lock signal.
- Cap the tube and gently agitate until the sample is fully dissolved.
- Acquire the spectrum on a suitable NMR spectrometer (e.g., 400 MHz or higher for better resolution).

B. Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule.

- Causality of Peaks: The absorption of infrared radiation causes molecular vibrations (stretching and bending) at specific frequencies, which are characteristic of the bonds present.
 - $\sim 2500\text{-}3300\text{ cm}^{-1}$ (very broad): This distinctive broad band is due to the O-H stretching vibration of the carboxylic acid, which is broadened by extensive hydrogen bonding.
 - $\sim 1700\text{ cm}^{-1}$ (strong, sharp): This intense absorption corresponds to the C=O (carbonyl) stretching vibration of the carboxylic acid group. Its high intensity is due to the large change in dipole moment during the vibration.

- $\sim 1240 \text{ cm}^{-1}$ (strong): This band is characteristic of the asymmetric C-O-C (ether) stretching vibration.
- $\sim 1500\text{--}1600 \text{ cm}^{-1}$: Multiple sharp peaks in this region are indicative of the C=C stretching vibrations within the aromatic rings.

Protocol: Attenuated Total Reflectance (ATR)-IR

- Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol.
- Record a background spectrum of the empty crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or ambient signals.
- Place a small amount of the solid **4-Phenoxyphenylacetic acid** sample directly onto the crystal.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

C. Mass Spectrometry (MS)

MS provides the exact molecular weight and offers structural clues through the analysis of fragmentation patterns.

- Expected Molecular Ion: In Electron Ionization (EI) mode, the molecular ion peak [M]⁺• would be observed at m/z 228. In softer ionization techniques like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be seen at m/z 229.
- Key Fragmentation Pathways: The molecular ion is unstable and will fragment in predictable ways.
 - Loss of -COOH: A common fragmentation for carboxylic acids is the loss of the carboxyl group, leading to a fragment at m/z 183.

- **Benzylic Cleavage:** Cleavage of the bond between the methylene group and the aromatic ring can result in a fragment corresponding to the phenoxyphenylmethyl cation.
- **Ether Cleavage:** The C-O ether bond can also cleave, leading to fragments corresponding to phenoxy (m/z 93) or related cations.

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis[6]

- **Derivatization (Mandatory):** The carboxylic acid group makes the molecule too polar and non-volatile for direct GC analysis. It must be derivatized, for example, by converting it to its methyl ester (using diazomethane or TMS-diazomethane) or a silyl ester (using BSTFA). This step is non-negotiable for GC; it prevents peak tailing and allows the compound to elute from the column at a reasonable temperature.
- **Injection:** Inject a small volume (~1 μ L) of the derivatized sample solution (in a suitable solvent like ethyl acetate) into the GC inlet.
- **Separation:** Use a non-polar capillary column (e.g., DB-5ms). The oven temperature is programmed to ramp from a low initial temperature to a high final temperature to ensure good separation.
- **Detection:** As the derivatized compound elutes from the column, it enters the mass spectrometer, where it is ionized (typically by EI), and the resulting ions are analyzed to generate a mass spectrum.

D. Chromatographic Analysis

Chromatography is the gold standard for determining the purity of a compound and for quantitative analysis in complex matrices.

- **High-Performance Liquid Chromatography (HPLC):** This is the preferred method for purity analysis of the underderivatized acid.
 - **Rationale:** A reversed-phase C18 column is typically used, where the non-polar stationary phase retains the relatively non-polar analyte. A mobile phase of acetonitrile and water is used for elution. A small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) is added to the mobile phase to suppress the ionization of the carboxylic acid group,

ensuring a sharp, symmetrical peak shape. Detection is commonly performed using a UV detector, set to a wavelength where the aromatic rings absorb strongly (e.g., ~254 nm).

Protocol: Reversed-Phase HPLC

- Mobile Phase Preparation: Prepare two solvents: (A) 0.1% Formic Acid in Water and (B) 0.1% Formic Acid in Acetonitrile.
- Sample Preparation: Prepare a stock solution of **4-Phenoxyphenylacetic acid** at ~1 mg/mL in acetonitrile. Dilute as necessary.
- Instrumentation:
 - Column: C18, 4.6 x 150 mm, 5 µm particle size.
 - Flow Rate: 1.0 mL/min.
 - Detector: UV at 254 nm.
- Gradient Elution: Run a gradient from a lower percentage of solvent B to a higher percentage over 15-20 minutes to ensure elution of all components. A typical gradient might be 30% B to 95% B.
- Analysis: The purity is determined by integrating the area of the main peak and expressing it as a percentage of the total area of all peaks.

Applications in Drug Development and Beyond

The utility of **4-Phenoxyphenylacetic acid** stems from its role as a versatile scaffold. The diaryl ether motif is a common feature in many biologically active molecules.

- Anti-inflammatory and Analgesic Agents: As a structural analogue of other phenylacetic acid-based Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), it is a valuable starting material for the synthesis of new anti-inflammatory and pain-relief medications.[1][2]
- Endothelin Receptor Antagonists: Research has shown that derivatives of phenoxyphenylacetic acid can be optimized to act as potent and selective antagonists of the

endothelin-A (ET(A)) receptor.^[7] These are investigated for treating diseases mediated by the hormone endothelin-1, such as pulmonary hypertension.^[7]

- Agrochemicals: The structure is also used in the formulation of herbicides and pesticides, contributing to crop protection solutions.^{[1][2]}
- Polymer Chemistry: It can serve as a monomer or building block in the production of specialty polymers, where its rigid aromatic structure can enhance thermal stability and mechanical strength.^[2]

Conclusion

4-Phenoxyphenylacetic acid is more than just a chemical compound; it is an enabling tool for innovation in medicinal chemistry and material science. Its well-defined structure, characterized by a robust suite of analytical techniques, provides a reliable foundation for its use in complex synthetic endeavors. The methodologies outlined in this guide—from synthesis to detailed spectroscopic and chromatographic analysis—offer a validated framework for researchers to confidently utilize this important intermediate. A thorough understanding of its properties and analytical behavior is the critical first step toward unlocking its full potential in the development of next-generation pharmaceuticals and advanced materials.

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- To cite this document: BenchChem. [Introduction: The Significance of 4-Phenoxyphenylacetic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b134063#4-phenoxyphenylacetic-acid-chemical-structure-and-analysis>]

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